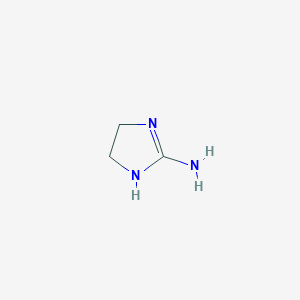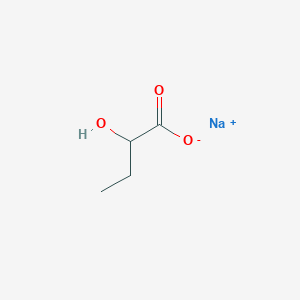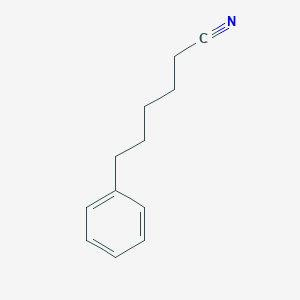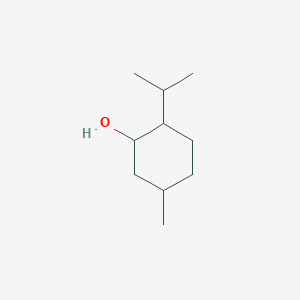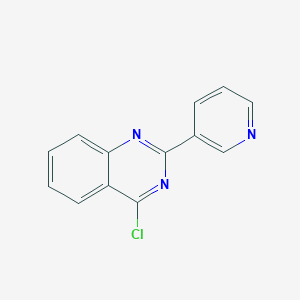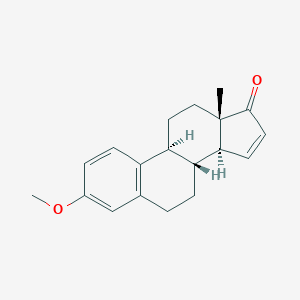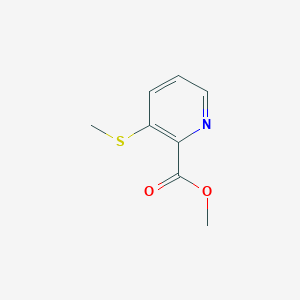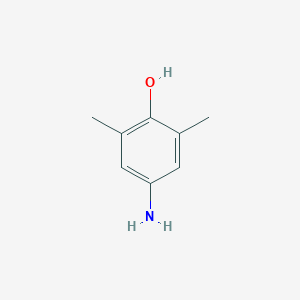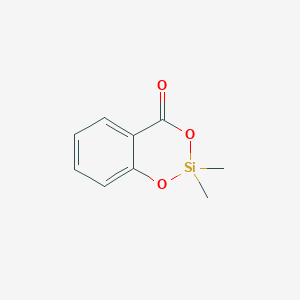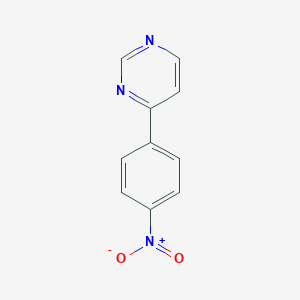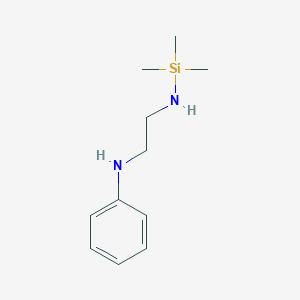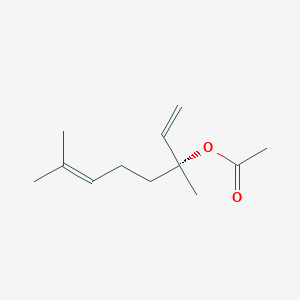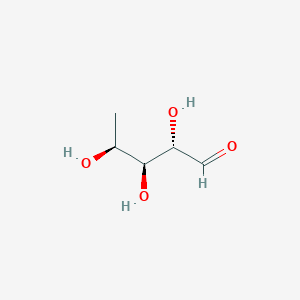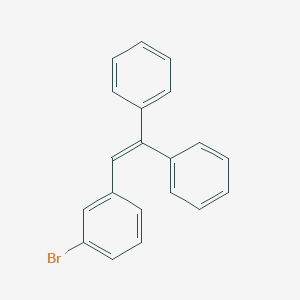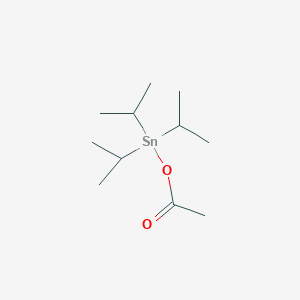
Triisopropyltin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropyltin acetate, also known as TIP-TA, is an organotin compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is primarily used as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Triisopropyltin acetate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a catalyst in reactions such as esterification, transesterification, and polymerization. Triisopropyltin acetate is also used as a stabilizer in PVC production and as a biocide in marine antifouling paints.
Mecanismo De Acción
Triisopropyltin acetate acts as a Lewis acid catalyst, which means it can accept an electron pair from a Lewis base and form a coordinate covalent bond. The tin atom in Triisopropyltin acetate has a vacant p orbital, which allows it to accept a lone pair of electrons from a substrate and form a stable intermediate. This intermediate can then react with another molecule to form the desired product.
Efectos Bioquímicos Y Fisiológicos
Triisopropyltin acetate has been shown to have toxic effects on various organisms, including humans. It can interfere with the normal functioning of enzymes and disrupt cellular processes. Triisopropyltin acetate has also been shown to have endocrine-disrupting effects, which can lead to developmental abnormalities and reproductive problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triisopropyltin acetate is a highly effective catalyst that can accelerate reactions and improve yields. It is also relatively cheap and easy to use. However, Triisopropyltin acetate can be toxic and hazardous to handle, and its use should be carefully controlled and monitored. It is also important to ensure that Triisopropyltin acetate does not contaminate the environment or harm living organisms.
Direcciones Futuras
There are several potential future directions for research on Triisopropyltin acetate. One area of interest is the development of safer and more environmentally friendly alternatives to Triisopropyltin acetate. Another area of research is the study of Triisopropyltin acetate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further investigation into the mechanism of action of Triisopropyltin acetate could lead to the development of new catalysts and materials with improved properties.
Métodos De Síntesis
Triisopropyltin acetate can be synthesized by reacting isopropylmagnesium chloride with tin(IV) chloride in the presence of acetic acid. The reaction produces Triisopropyltin acetate as a byproduct, which can be isolated and purified using various techniques such as column chromatography and distillation.
Propiedades
Número CAS |
19464-55-2 |
|---|---|
Nombre del producto |
Triisopropyltin acetate |
Fórmula molecular |
C11H24O2Sn |
Peso molecular |
307.02 g/mol |
Nombre IUPAC |
tri(propan-2-yl)stannyl acetate |
InChI |
InChI=1S/3C3H7.C2H4O2.Sn/c3*1-3-2;1-2(3)4;/h3*3H,1-2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
QFJYGGLSJCYKQK-UHFFFAOYSA-M |
SMILES |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C |
SMILES canónico |
CC(C)[Sn+](C(C)C)C(C)C.CC(=O)[O-] |
Otros números CAS |
19464-55-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



